molecular formula C25H22F3N3O4S B11067229 1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide

1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide

Cat. No.: B11067229
M. Wt: 517.5 g/mol
InChI Key: KJBAJFMEWPEBNG-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide is a complex organic compound featuring a phenylsulfonyl group, a trifluoromethyl group, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylsulfonyl and trifluoromethyl phenyl intermediates, followed by their coupling with the prolinamide moiety under specific reaction conditions. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and amines. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide is unique due to its combination of a phenylsulfonyl group, a trifluoromethyl group, and a prolinamide moiety This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds

Properties

Molecular Formula

C25H22F3N3O4S

Molecular Weight

517.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H22F3N3O4S/c26-25(27,28)17-8-6-9-18(16-17)29-23(32)20-12-4-5-13-21(20)30-24(33)22-14-7-15-31(22)36(34,35)19-10-2-1-3-11-19/h1-6,8-13,16,22H,7,14-15H2,(H,29,32)(H,30,33)

InChI Key

KJBAJFMEWPEBNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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